molecular formula C10H12ClN B3143736 (3-Chlorophenyl)(cyclopropyl)methanamine CAS No. 535925-84-9

(3-Chlorophenyl)(cyclopropyl)methanamine

Cat. No. B3143736
CAS RN: 535925-84-9
M. Wt: 181.66 g/mol
InChI Key: MNNLIDNJEHVLPH-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)(cyclopropyl)methanamine” is a chemical compound with the molecular formula C10H12ClN . It is also known by other synonyms such as “[1-(3-chlorophenyl)cyclopropyl]methanamine” and "1-(3-Chlorophenyl)cyclopropanemethanamine" . This compound is used by researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(3-Chlorophenyl)(cyclopropyl)methanamine” can be represented by the SMILES string ClC1=CC=CC(C2(CN)CC2)=C1.Cl . The InChI code for this compound is 1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)10(7-12)4-5-10;/h1-3,6H,4-5,7,12H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of “(3-Chlorophenyl)(cyclopropyl)methanamine” is 141.598 . It has a density of 1.2±0.1 g/cm3 . The boiling point of this compound is 225.3±0.0 °C at 760 mmHg . The flash point is 98.3±0.0 °C .

Scientific Research Applications

Anticancer and Antituberculosis Potential

(3-Chlorophenyl)(cyclopropyl)methanamine derivatives have shown promise in anticancer and antituberculosis studies. Derivatives such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have been tested for in vitro anticancer activity against human breast cancer cell lines and exhibited significant antituberculosis activity as well (Mallikarjuna, Padmashali, & Sandeep, 2014).

Theoretical Investigations and Crystal Structure

Studies on compounds like (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine have contributed to understanding the Thorpe–Ingold effect, crystal packing, and supramolecular interactions, which are important for developing new potential cancer inhibitors (Kamaraj et al., 2021).

Synthesis of Homophenylalanine Analogs

The enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs, starting from aromatic aldehydes, represents another application in organic synthesis (Demir, Seşenoğlu, Ülkü, & Arici, 2004).

Antiviral Activity

Aminoadamantane derivatives involving spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines have shown notable antiviral activity against influenza A, underscoring the potential of (3-Chlorophenyl)(cyclopropyl)methanamine derivatives in antiviral research (Kolocouris et al., 1994).

Luminescent Agents in Imaging

Compounds like 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium have been used as thiol-reactive luminescent agents for specific targeting in imaging, demonstrating the utility of chlorophenyl derivatives in fluorescence microscopy (Amoroso et al., 2008).

Transfer Hydrogenation Reactions

(4-Phenylquinazolin-2-yl)methanamine synthesized from glycine has been used to create ruthenium(II) complexes, which are effective catalysts in transfer hydrogenation reactions, showcasing the compound's application in catalysis (Karabuğa et al., 2015).

Synthesis of Schiff Bases

Novel Schiff bases of 3-aminomethyl pyridine have been synthesized for potential anticonvulsant applications, indicating the versatility of chlorophenyl derivatives in medicinal chemistry (Pandey & Srivastava, 2011).

Safety and Hazards

“(3-Chlorophenyl)(cyclopropyl)methanamine” is classified as a dangerous substance. It has a hazard statement of H314, which means it causes severe skin burns and eye damage . The safety phrases associated with this compound are S26 (in case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (wear suitable protective clothing, gloves and eye/face protection), and S45 (in case of accident or if you feel unwell, seek medical advice immediately) .

properties

IUPAC Name

(3-chlorophenyl)-cyclopropylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNLIDNJEHVLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)(cyclopropyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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